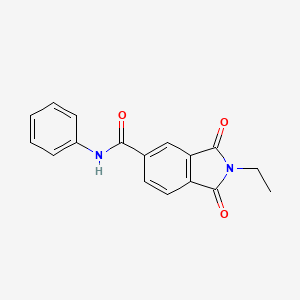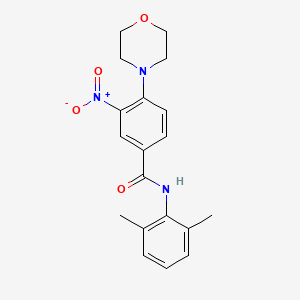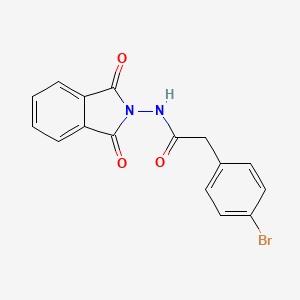![molecular formula C18H18N2O4 B4401217 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4401217.png)
4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate
Übersicht
Beschreibung
4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate, commonly known as APCP, is a synthetic compound that has been widely used in scientific research due to its unique properties. APCP is a potent and selective inhibitor of the protease activated receptor-1 (PAR1), which is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, thrombosis, and cancer progression.
Wirkmechanismus
APCP acts as a competitive antagonist of 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate by binding to the receptor at the site of thrombin cleavage, thereby preventing the activation of downstream signaling pathways. APCP has been shown to inhibit this compound-mediated calcium mobilization, ERK activation, and NF-κB activation, which are key signaling pathways involved in inflammation, thrombosis, and cancer progression.
Biochemical and Physiological Effects
APCP has been shown to have potent antiplatelet, anti-inflammatory, and antitumor effects in preclinical models. APCP has been shown to inhibit this compound-mediated platelet aggregation in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. Furthermore, APCP has been shown to inhibit this compound-mediated inflammation by reducing the production of proinflammatory cytokines and chemokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Finally, APCP has been shown to inhibit this compound-mediated tumor growth and metastasis in preclinical models, which makes it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
APCP has several advantages for lab experiments, including its high purity, high yield, and cost-effectiveness. Furthermore, APCP has been extensively characterized in preclinical models, which makes it a well-established tool for studying 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate signaling. However, APCP has some limitations for lab experiments, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.
Zukünftige Richtungen
There are several future directions for APCP research, including the development of more potent and selective 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate antagonists, the identification of novel therapeutic targets downstream of this compound signaling, and the evaluation of the therapeutic potential of APCP in clinical trials. Furthermore, APCP could be used as a tool to study the role of this compound in various diseases, including cardiovascular disease, inflammation, and cancer. Finally, APCP could be used as a lead compound for the development of new drugs targeting this compound signaling.
Wissenschaftliche Forschungsanwendungen
APCP has been widely used in scientific research to study the role of 4-({[2-(acetylamino)phenyl]amino}carbonyl)phenyl propionate in various physiological and pathological processes. APCP has been shown to inhibit this compound-mediated platelet aggregation, inflammation, and tumor growth in preclinical models. Furthermore, APCP has been used as a tool to study the molecular mechanisms underlying this compound signaling, which has led to the identification of novel therapeutic targets for various diseases.
Eigenschaften
IUPAC Name |
[4-[(2-acetamidophenyl)carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-17(22)24-14-10-8-13(9-11-14)18(23)20-16-7-5-4-6-15(16)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZUUFNSEAQPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(ethylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4401146.png)


![N-(4-ethoxyphenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B4401170.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B4401185.png)
![4-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B4401194.png)

![4-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4401204.png)
![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)


![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)
